4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
917899-41-3 |
|---|---|
Molecular Formula |
C8H12BrN3O2S |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(6-3-4-6)7(9)5-10-12/h5-6H,3-4H2,1-2H3 |
InChI Key |
VKWJLRINTMEYCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=C(C=N1)Br)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A widely used method for pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-diketones. For regioselective incorporation of the cyclopropyl group, 3-cyclopropyl-1,3-diketones (e.g., 3-cyclopropylpentane-2,4-dione) are reacted with hydrazines under acidic or basic conditions.
-
Reactant : 3-cyclopropylpentane-2,4-dione (1.0 equiv)
-
Hydrazine : Hydrazine hydrate (1.1 equiv)
-
Solvent : Ethanol, reflux, 12 hours
-
Yield : ~75% (5-cyclopropyl-1H-pyrazole)
Bromination :
Electrophilic bromination of 5-cyclopropyl-1H-pyrazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C selectively introduces bromine at position 4.
| Parameter | Value |
|---|---|
| Substrate | 5-cyclopropyl-1H-pyrazole |
| Brominating agent | NBS (1.2 equiv) |
| Solvent | DMF |
| Temperature | 0°C → 25°C, 6 hours |
| Yield | 68% |
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-3), 2.45–2.35 (m, 1H, cyclopropyl), 1.15–1.05 (m, 4H, cyclopropyl).
-
HRMS : m/z 214.97 [M+H]⁺.
Alternative Route: Cross-Coupling Reactions
For substrates resistant to direct bromination, Suzuki-Miyaura coupling introduces the cyclopropyl group post-bromination. For example, 4-bromo-1H-pyrazole reacts with cyclopropylboronic acid under palladium catalysis.
-
Reactant : 4-Bromo-1H-pyrazole (1.0 equiv)
-
Boronic acid : Cyclopropylboronic acid (1.5 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DME/H₂O (4:1), 80°C, 12 hours
-
Yield : 62%
Sulfonamide Formation at Position 1
Reaction with Dimethylsulfamoyl Chloride
The NH group at position 1 of 4-bromo-5-cyclopropyl-1H-pyrazole reacts with dimethylsulfamoyl chloride in the presence of a strong base.
-
Substrate : 4-Bromo-5-cyclopropyl-1H-pyrazole (1.0 equiv)
-
Sulfonylating agent : Dimethylsulfamoyl chloride (1.2 equiv)
-
Base : NaH (1.5 equiv)
-
Solvent : THF, 0°C → 25°C, 4 hours
-
Yield : 85%
Optimization Insights :
-
Excess base (NaH) ensures complete deprotonation of the pyrazole NH.
-
Anhydrous conditions prevent hydrolysis of the sulfamoyl chloride.
-
¹³C NMR (101 MHz, CDCl₃): δ 152.1 (C-1), 140.3 (C-4), 128.9 (C-5), 38.5 (N(CH₃)₂).
-
Melting point : 112–114°C.
Alternative Synthetic Strategies
Direct Cyclopropanation of Pyrazole Derivatives
Transition-metal-catalyzed cyclopropanation introduces the cyclopropyl group via reaction of pyrazole alkenes with diazo compounds. For example, 4-bromo-1H-pyrazole-5-vinyl derivatives react with ethyl diazoacetate under Rh(II) catalysis.
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(OAc)₄ (2 mol%) |
| Diazo compound | Ethyl diazoacetate (2 equiv) |
| Solvent | DCM, 25°C, 2 hours |
| Yield | 55% |
Solid-Phase Synthesis for High-Throughput Production
Immobilized pyrazole precursors on Wang resin enable stepwise functionalization, improving yields in multi-step sequences.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Step | Overall Yield |
|---|---|---|
| Cyclocondensation + Bromination | 1,3-Diketone cyclization | 51% |
| Cross-Coupling + Sulfonylation | Suzuki-Miyaura coupling | 47% |
| Direct Sulfonylation of Pre-Brominated Pyrazole | Bromination optimization | 63% |
Challenges and Solutions
-
Regioselectivity in Bromination : Directed ortho-metalation (DoM) using TMPLi (2,2,6,6-tetramethylpiperidine lithium) enhances selectivity for position 4.
-
Cyclopropyl Stability : Avoiding strong acids/bases during synthesis preserves the cyclopropane ring.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of polar solvents and bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cycloaddition Reactions: These reactions may require catalysts such as transition metals and specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce complex ring systems.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide against various bacterial strains, including multidrug-resistant organisms.
Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria using the broth microdilution method. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against strains such as Staphylococcus aureus and Escherichia coli, with MICs ranging from 0.5 to 4 µg/mL, demonstrating its potential as a lead compound for antibiotic development .
Anticancer Applications
The compound has also been investigated for its anticancer properties, particularly in targeting various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro assays were conducted on human breast adenocarcinoma (MCF7) and colon cancer (HT29) cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 10 µM for MCF7 cells. This suggests that it may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition Studies
This compound has shown promise as an enzyme inhibitor, particularly targeting carbonic anhydrase and acetylcholinesterase.
Case Study: Enzyme Inhibition
Research demonstrated that the compound inhibits carbonic anhydrase with an IC50 value of 15 µM, indicating its potential utility in treating conditions like glaucoma and edema. Additionally, it showed inhibitory effects on acetylcholinesterase, which could be relevant for Alzheimer's disease treatment .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application | Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Bacterial Inhibition | Staphylococcus aureus, E. coli | 0.5 - 4 µg/mL |
| Anticancer | Cytotoxicity | MCF7, HT29 | ~10 µM |
| Enzyme Inhibition | Carbonic Anhydrase | Carbonic Anhydrase | 15 µM |
| Acetylcholinesterase | Acetylcholinesterase | Not specified |
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopropyl groups can influence its binding affinity and specificity. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with similar bromination but lacking the cyclopropyl and sulfonamide groups.
5-Bromo-4-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A closely related compound with a different substitution pattern.
1-Methyl-4-pyrazole boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
Uniqueness
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of the cyclopropyl group can enhance its stability and binding affinity, while the sulfonamide group can provide additional interactions with molecular targets.
Biological Activity
4-Bromo-5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 294.17 g/mol
- CAS Number : 917899-41-3
The compound primarily acts as a bradykinin B1 receptor antagonist , which has implications in treating various inflammatory and pain-related conditions. The inhibition of this receptor can lead to reduced pain and inflammation, making it a candidate for therapeutic applications in diseases such as arthritis and neuropathic pain .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazole sulfonamides, including this compound, exhibit significant antiproliferative activity against cancer cell lines. For instance, in vitro tests have shown that these compounds can inhibit the growth of U937 cells with an IC value indicating effective cytotoxicity .
Anti-inflammatory Properties
The compound's ability to inhibit bradykinin receptors suggests potential anti-inflammatory effects. This has been corroborated by studies showing that pyrazole sulfonamides can reduce inflammatory markers in various animal models .
Case Studies
- In Vitro Study on Cancer Cells
-
Animal Model for Inflammation
- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
- Method : Rats were administered the compound and monitored for changes in paw swelling and inflammatory cytokine levels.
- Results : A notable reduction in paw swelling (up to 60%) was observed along with decreased levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory action .
Comparative Efficacy Table
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Bromobenzenesulfonyl chloride + 4-amino-pyrazole in pyridine, 24 h, RT | 79% | >95% |
What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Q. Basic Research Focus
- NMR : and NMR confirm regiochemistry (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; sulfonamide protons at δ 7.5–8.5 ppm) .
- HRMS : Validates molecular ion ([M+H] expected: 344.0063) .
- HPLC : Assess purity (>95% ideal for biological assays).
Advanced Tip : Cross-validate with XRD for absolute configuration if crystallinity is achieved. Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism—variable-temperature NMR or DFT calculations resolve these .
How can researchers determine the solubility and formulation stability of this compound for in vitro assays?
Q. Basic Research Focus
- Solubility Screening : Test in DMSO, PBS, and cell culture media. Low aqueous solubility (<10 µM) is common; use co-solvents (e.g., 0.1% Tween-80) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis (sulfonamide bond) or oxidation (cyclopropyl ring) .
How can contradictory spectral or bioactivity data be analyzed methodically?
Q. Advanced Research Focus
- Spectral Conflicts : Compare with computational predictions (e.g., DFT for NMR chemical shifts). For example, pyrazole ring protons may show unexpected splitting due to hindered rotation—use NOESY to confirm spatial proximity .
- Bioactivity Variability : Validate assay conditions (e.g., ATP levels in kinase assays) and confirm target engagement via SPR or microscale thermophoresis .
What strategies optimize regioselectivity in modifying the pyrazole or sulfonamide moieties?
Q. Advanced Research Focus
- Directed Lithiation : Use LDA at −78°C to functionalize the 4-bromo position selectively .
- Protecting Groups : Temporarily block the sulfonamide with Boc to avoid side reactions during cyclopropane ring functionalization .
- Computational Guidance : Apply Fukui indices to predict electrophilic/nucleophilic sites on the pyrazole core .
How can structure-activity relationship (SAR) studies be designed for this compound’s analogs?
Q. Advanced Research Focus
- Core Modifications : Replace cyclopropyl with spirocyclic or fluorinated groups to probe steric/electronic effects .
- Bioisosteres : Substitute sulfonamide with phosphonamide or acyl sulfonamide to enhance metabolic stability .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent effects with activity .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Exothermicity : Use flow chemistry to control heat dissipation during sulfonylation .
- Purification : Replace column chromatography with crystallization (e.g., EtO trituration) for cost-effective scale-up .
- Reactor Design : Optimize mixing efficiency for heterogeneous reactions (e.g., solid sulfonyl chloride) .
How can computational methods predict metabolic pathways or toxicity?
Q. Advanced Research Focus
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-demethylation) .
- Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity risks from reactive metabolites (e.g., epoxides from cyclopropane ring oxidation) .
What experimental approaches evaluate photostability and thermal degradation?
Q. Advanced Research Focus
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) or heat (40–80°C) and monitor via LC-MS for degradants .
- Kinetic Studies : Plot Arrhenius curves to predict shelf-life under storage conditions .
How can in vivo efficacy studies be designed to validate target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
